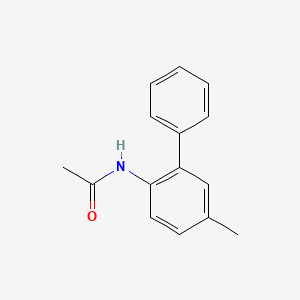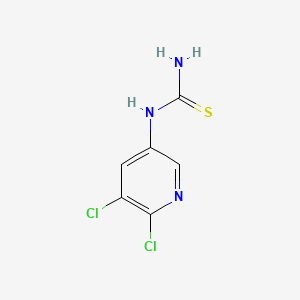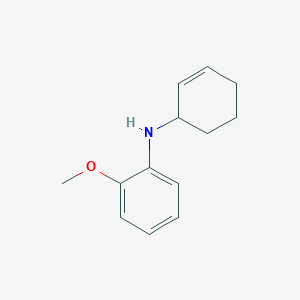
6,8-Dichloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a methoxy group at position 3 on the phenyl ring, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one typically involves the condensation of 6,8-dichloro-4H-1-benzopyran-4-one with 3-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. For instance, as a potential MAO-B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and norepinephrine. This inhibition can alleviate symptoms of dopamine-linked neuropathologies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dichloro-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- 5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione
Uniqueness
6,8-Dichloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
88952-98-1 |
|---|---|
Formule moléculaire |
C16H10Cl2O3 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
6,8-dichloro-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-11-4-2-3-9(5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3 |
Clé InChI |
VMRIKMJBTFGURB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


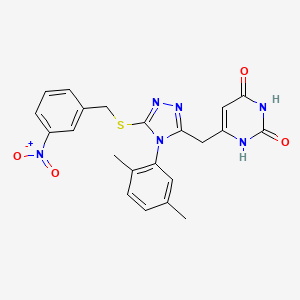
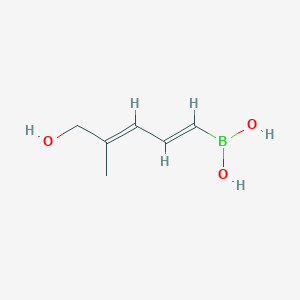
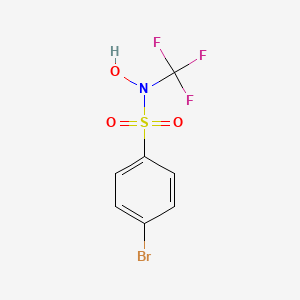
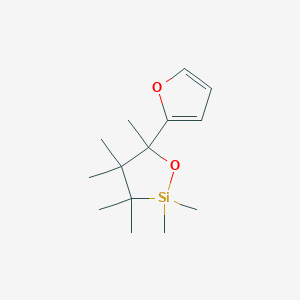
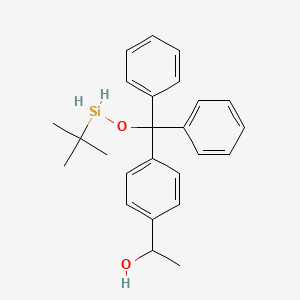

![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)


